methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate
Description
. This compound features a complex structure that includes a piperidine ring, a pyridazine ring, and a benzoate ester, making it a subject of interest for researchers in multiple disciplines.
Properties
IUPAC Name |
methyl 2-[[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-31-24(30)19-11-5-6-12-21(19)25-23(29)18-10-7-15-28(16-18)22-14-13-20(26-27-22)17-8-3-2-4-9-17/h2-6,8-9,11-14,18H,7,10,15-16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNFANYBXSYESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Pharmacological Applications
1. Antihypertensive Agents
Recent studies have indicated that derivatives of pyridazine compounds exhibit vasodilatory effects, making them potential candidates for treating hypertension. Methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate has shown promise in preclinical evaluations as a vasodilator, demonstrating significant activity in vitro . The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl ring can enhance the vasorelaxant properties of these compounds.
2. Anticancer Activity
Research has also pointed to the potential anticancer properties of pyridazine-based compounds. In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although detailed pathways remain to be elucidated .
3. Neurological Effects
The piperidine component of the compound may contribute to neuroprotective effects. Preliminary studies suggest that it could modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases . Further research is needed to clarify its efficacy and safety in neurological applications.
Biochemical Applications
1. Enzyme Inhibition
this compound has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown inhibitory action against fatty acid-binding proteins (FABPs), which are critical in lipid metabolism . This inhibition could have implications for metabolic disorders such as obesity and diabetes.
2. Drug Delivery Systems
The unique chemical structure allows for potential applications in drug delivery systems. The compound can be functionalized to improve solubility and bioavailability, making it suitable for formulating new therapeutic agents . Research into polymeric nanoparticles incorporating this compound is ongoing.
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to exhibit various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The compound may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities.
Piperidine Derivatives: These compounds contain the piperidine ring and are widely used in drug development.
Uniqueness
methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate is unique due to its combination of the pyridazine and piperidine rings, along with the benzoate ester. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
Methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate is a complex organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring , a pyridazine ring , and a benzoate ester , which contribute to its unique biological activity. The IUPAC name for this compound is methyl 2-[[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]amino]benzoate, and its molecular formula is .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets involved in various biological pathways. The pyridazine moiety is particularly noted for exhibiting antimicrobial , anticancer , and anti-inflammatory effects, making it a candidate for further pharmacological exploration .
Antimicrobial Activity
Research indicates that compounds containing pyridazine rings often exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth by targeting specific enzymes or pathways essential for microbial survival .
Anticancer Properties
This compound has been investigated for its anticancer potential. A study focused on the structure–activity relationship (SAR) of related compounds found that certain piperidine derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that modifications to the piperidine structure can enhance anticancer activity .
Inhibition of Tyrosinase
Tyrosinase inhibitors are of great interest in cosmetic and pharmaceutical applications due to their role in melanin production. Research into similar compounds has revealed that modifications can lead to improved inhibition of tyrosinase, with some derivatives achieving notable potency (e.g., pIC50 values up to 4.99) . This suggests that this compound may also possess tyrosinase inhibitory activity, warranting further investigation.
Case Study: Structure–Activity Relationship Analysis
A comprehensive study analyzed various piperazine and piperidine amides as potential tyrosinase inhibitors. The findings indicated that structural modifications significantly influenced the inhibitory potency against the enzyme. For example, compounds with specific substituents on the benzene ring exhibited enhanced binding affinity . This highlights the importance of SAR in optimizing the biological activity of similar compounds.
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Tyrosinase Inhibition | Potential inhibitor with significant potency |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions, including methods like Suzuki–Miyaura coupling for carbon-carbon bond formation. Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yield and purity .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate?
- Methodology : A multi-step approach is typically employed, starting with functionalization of the piperidine and pyridazine moieties. Key steps include:
- Amide coupling : Use of coupling agents like EDCI/HOBt for conjugating piperidine-3-carboxylic acid derivatives to the benzoate scaffold .
- Cyclization : For pyridazine formation, phosphorus oxychloride (POCl₃) under reflux conditions is effective for dehydrative cyclization .
- Protection/deprotection : Boc or Fmoc groups may be used to protect amines during intermediate steps .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm final structure via NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers optimize purity and yield during synthesis?
- Critical Parameters :
- Temperature control : Maintain strict reflux conditions (~110°C) for cyclization steps to minimize side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC for final isolation .
- Data-Driven Adjustments : Compare yields across solvent systems (e.g., DMF vs. THF) and adjust stoichiometry of coupling agents based on LC-MS purity reports .
Advanced Research Questions
Q. How can contradictory bioactivity data in analogs be resolved?
- Case Study : Pyridazine derivatives with trifluoromethyl groups (e.g., analogs in ) show inconsistent antimicrobial activity across studies.
- Resolution Strategy :
- Structural benchmarking : Use X-ray crystallography to confirm stereochemistry and rule out conformational ambiguities .
- Assay standardization : Replicate assays under controlled conditions (e.g., fixed pH, serum-free media) to isolate compound-specific effects .
- SAR Analysis : Compare substituent effects (e.g., fluorine vs. chlorine) on target binding using molecular docking .
Q. What analytical techniques are most reliable for characterizing degradation products?
- Recommended Workflow :
- Stability testing : Expose the compound to stress conditions (heat, light, pH extremes) per ICH guidelines .
- LC-MS/MS : Identify degradation products via fragmentation patterns and match to known impurities (e.g., de-esterified analogs) .
- NMR : Use ¹H-¹³C HSQC to trace hydrolysis of the methyl benzoate group .
- Data Interpretation : Cross-reference with pharmacopeial impurity profiles (e.g., EP/BP standards in ).
Q. How can researchers design pharmacodynamic studies for this compound?
- Experimental Design :
- In vitro models : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates to quantify IC₅₀ values .
- Cell-based assays : Test cytotoxicity in cancer lines (e.g., HeLa, MCF-7) and compare to non-malignant cells (e.g., HEK293) .
- SAR Expansion : Synthesize analogs with modified phenyl/pyridazine groups to map binding interactions .
- Statistical Validation : Apply ANOVA to compare dose-response curves across replicates .
Data Contradiction Analysis
Q. Why do solubility values vary across studies for similar piperidine-pyridazine hybrids?
- Root Causes :
- Crystallinity differences : Amorphous vs. crystalline forms impact solubility; confirm via XRD .
- pH-dependent solubility : Use potentiometric titration (e.g., Sirius T3) to measure pKa and predict solubility profiles .
- Mitigation : Standardize solvent systems (e.g., DMSO for stock solutions) and report exact buffer conditions .
Regulatory and Safety Considerations
Q. How can researchers ensure compliance with pharmacopeial standards for impurities?
- Guidelines : Follow EP/BP protocols for residual solvents (e.g., Class 2/3 limits) and elemental impurities (ICH Q3D) .
- Testing :
- GC-MS : Quantify residual solvents (e.g., acetonitrile, DMF) .
- ICP-MS : Screen for heavy metals (e.g., Pd, Ni) from catalytic steps .
Mechanistic Studies
Q. What computational tools are suitable for predicting metabolic pathways?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
